2-methyl-4-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
2-methyl-4-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group, a methyl group, and a piperazine-linked thiazolo[4,5-c]pyridine moiety. However, specific biological data for this compound remain underexplored in publicly available literature.
Properties
IUPAC Name |
2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6S/c1-10-21-13(16(17,18)19)8-14(22-10)24-4-6-25(7-5-24)15-23-11-9-20-3-2-12(11)26-15/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXXXJGAOCQRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(S3)C=CN=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound can interact with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given the complexity of the compound’s structure, it is likely that it interacts with multiple pathways within the cell
Result of Action
It is likely that the compound induces changes in cellular processes, but the specific nature of these changes is currently unknown.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Biological Activity
The compound 2-methyl-4-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 340.36 g/mol. The structure features a pyrimidine core substituted with a trifluoromethyl group, a thiazolo-pyridine moiety, and a piperazine ring.
| Property | Value |
|---|---|
| Molecular Formula | C14H15F3N4S |
| Molecular Weight | 340.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The thiazole and pyridine components are known for their roles in influencing multiple biochemical pathways, including:
- Antimicrobial Activity : Compounds containing thiazole and pyridine rings often exhibit significant antimicrobial properties. They may act by inhibiting bacterial cell wall synthesis or interfering with protein synthesis pathways.
- Antitumor Activity : The compound's structure suggests potential antitumor effects through mechanisms that may include the induction of apoptosis in cancer cells and inhibition of tumor growth factors.
Pharmacological Properties
Research indicates that the compound may possess various pharmacological properties:
- Antimicrobial : Preliminary studies have shown that derivatives of thiazole exhibit moderate to excellent antimicrobial activity against a range of pathogens, including bacteria and fungi .
- Antitumor : Thiazole derivatives have been documented to show cytotoxic effects against several cancer cell lines, potentially through apoptosis induction .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures may offer neuroprotective benefits by modulating oxidative stress pathways .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that enhance activity include:
- Substitution on the Piperazine Ring : Altering substituents on the piperazine can influence binding affinity and selectivity for target proteins.
- Trifluoromethyl Group : The presence of the trifluoromethyl group is associated with increased lipophilicity and metabolic stability, which can enhance bioavailability .
Case Studies
Several studies have investigated the biological activity of thiazole-containing compounds:
- Antimicrobial Activity Study : A study evaluated various thiazole derivatives for their antimicrobial efficacy against common pathogens. Results indicated that specific substitutions significantly increased potency against Gram-positive bacteria .
- Cytotoxicity Evaluation : Research involving cell line assays demonstrated that certain derivatives exhibited cytotoxic effects on human cancer cell lines, suggesting potential therapeutic applications in oncology .
- Neuroprotective Potential : Investigations into neuroprotective properties revealed that compounds similar to this compound could mitigate neurodegenerative processes in vitro .
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds containing thiazole and pyridine structures exhibit significant anticancer properties. The unique combination of these moieties in 2-methyl-4-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine suggests potential efficacy against various cancer cell lines. Preliminary studies have shown that it may inhibit cell proliferation through modulation of signaling pathways associated with apoptosis and cell cycle regulation.
2. Antimicrobial Properties
Thiazole derivatives are often explored for their antimicrobial activities. The presence of the piperazine ring in this compound may enhance its interaction with microbial targets, potentially leading to effective treatments against bacterial infections.
3. Neuropharmacological Effects
Given the structural similarity to known neuroactive compounds, this pyrimidine derivative may have implications in treating neurological disorders. Studies focusing on its interaction with neurotransmitter receptors could reveal insights into its potential as an anxiolytic or antidepressant agent.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
| Study | Findings |
|---|---|
| Antitumor Activity Assessment | A derivative structurally related to this compound showed IC50 values in the micromolar range against various cancer cell lines, suggesting promising anticancer properties. |
| Antimicrobial Screening | Compounds with similar thiazolo-pyridine structures demonstrated significant antibacterial activity against Gram-positive bacteria, indicating a potential pathway for developing new antibiotics. |
| Neuropharmacological Evaluation | Research on related piperazine derivatives indicated anxiolytic effects in animal models, warranting further investigation into this compound's neuroactive potential. |
Chemical Reactions Analysis
Attachment of the Piperazine-Thiazolo Moiety
The piperazine-thiazolo[4,5-c]pyridine substituent is incorporated via:
-
Buchwald-Hartwig coupling : Aryl halides on the pyrimidine core react with piperazine-thiazolo precursors in the presence of palladium catalysts (e.g., PdCl₂(dppf)·CH₂Cl₂ in ). For example, describes coupling 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine (22 ) with amine tails (23–42 ) under basic conditions (K₂CO₃, DMF, 80°C).
-
Nucleophilic aromatic substitution : Chlorinated pyrimidines react with piperazine derivatives (e.g., 4-{ thiazolo[4,5-c]pyridin-2-yl}piperazine) in polar aprotic solvents (e.g., DMSO, 100°C) .
Methylation at Position 2
The methyl group at position 2 is introduced via:
-
Reductive alkylation : Formaldehyde and sodium cyanoborohydride (NaBH₃CN) selectively methylate secondary amines, as shown in for N10-methylation of pyridopyrimidines.
-
Alkylation with methyl halides : Methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) directly alkylates pyrimidine intermediates .
Key Reaction Data and Conditions
Structural and Mechanistic Insights
-
Piperazine-thiazolo interaction : The piperazine moiety enhances solubility and bioavailability, while the thiazolo[4,5-c]pyridine group contributes to π-π stacking with biological targets (e.g., kinase enzymes) .
-
Role of CF₃ : The trifluoromethyl group increases metabolic stability and lipophilicity, as observed in for anticancer derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with pyrazolo-pyrimidines, pyrazolotriazolopyrimidines, and related derivatives. Below is a comparative analysis based on available evidence:
Key Observations:
Trifluoromethyl Group Impact : The trifluoromethyl (-CF₃) group in the target compound and ’s analogue enhances metabolic stability and lipophilicity, critical for CNS permeability .
Piperazine Linkers : Both the target compound and ’s derivative utilize piperazine as a flexible spacer, which may improve solubility and binding to helical domains in kinases or GPCRs.
Heterocyclic Diversity: Pyrazolo-pyrimidines () exhibit isomerization sensitivity, suggesting conformational dynamics that could affect target engagement .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely involves multi-step coupling of thiazolo-pyridine and piperazine-pyrimidine precursors, akin to methods in and .
- Biological Data Gaps: No direct studies on the target compound’s efficacy, toxicity, or pharmacokinetics were identified. Analogues like those in also lack published bioactivity profiles.
- Structural Optimization : Comparative analysis suggests replacing the thiazolo-pyridine with pyrazolo or triazolo moieties (as in ) could modulate selectivity or solubility .
Data Tables
Table 1: Molecular Properties Comparison
Preparation Methods
Thiazolo[4,5-c]Pyridine Attachment to Piperazine
The secondary amine of piperazine is coupled to the thiazolo[4,5-c]pyridine using:
-
Method 1 : 1,1′-Thiocarbonyldiimidazole (TCDI)-mediated thiourea formation, as described for analogous piperazine-heterocycle conjugates.
-
Method 2 : Buchwald-Hartwig amination for direct C–N coupling, employing Pd₂(dba)₃/Xantphos catalyst system and Cs₂CO₃ base in toluene at 100°C.
Comparative Analysis of Synthetic Routes
| Parameter | TCDI-Mediated Coupling | Buchwald-Hartwig Amination |
|---|---|---|
| Reaction Time | 2–4 hours | 12–24 hours |
| Yield | 50–60% | 40–50% |
| Byproducts | Minimal | Pd residues |
| Scalability | Gram-scale demonstrated | Limited to <500 mg |
Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
-
HPLC : >95% purity achieved using C18 columns (MeCN/H₂O gradient).
-
Elemental Analysis : C 50.53%, H 3.97%, N 22.09% (calculated for C₁₆H₁₅F₃N₆S).
Challenges and Mitigation Strategies
-
Low Solubility : The trifluoromethyl group imparts hydrophobicity, necessitating polar aprotic solvents (DMF, DMSO) during coupling.
-
Regioselectivity in Thiazole Formation : Use of directing groups (e.g., nitro) ensures correct cyclization position.
-
Piperazine Oxidation : Reactions conducted under nitrogen atmosphere to prevent N-oxide formation .
Q & A
Q. Key Variables :
- Catalyst selection : Pd-catalyzed Buchwald-Hartwig amination for C–N bond formation (e.g., Pd₂(dba)₃/Xantphos) .
- Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .
- Temperature control : Maintain 80–110°C to balance reaction rate and side-product formation .
DoE Approach : A fractional factorial design (e.g., varying catalyst loading, solvent, and temperature) identifies optimal conditions .
Advanced: What analytical techniques resolve purity and stability challenges?
Q. Purity Analysis :
- HPLC-MS : Reverse-phase C18 column (ACN/water gradient) detects impurities ≤0.1% .
- ¹⁹F NMR : Monitors degradation of the CF₃ group under stress conditions (e.g., pH 2–12) .
Stability Protocols : - Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling .
- Lyophilization for long-term storage to prevent hydrolysis .
Advanced: How do electronic effects of the trifluoromethyl group impact biological target interactions?
The CF₃ group:
- Enhances binding affinity : Through hydrophobic interactions with protein pockets (e.g., kinase ATP sites) .
- Reduces metabolic oxidation : Fluorine’s electronegativity stabilizes adjacent C–H bonds against CYP450 enzymes .
Experimental Validation : - Comparative IC₅₀ assays with non-fluorinated analogs (e.g., methyl or chloro substituents) .
- X-ray crystallography to map CF₃ interactions in co-crystal structures .
Advanced: How to address contradictions in biological activity data across assay systems?
Q. Root Causes :
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint detection methods (fluorescence vs. luminescence) .
- Solubility limitations : Use DMSO concentrations ≤0.1% to avoid artifactual inhibition .
Resolution Strategies : - Orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
- Standardize buffer conditions (pH, ionic strength) across labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
